rac-tert-butyl N-[(1R,2S)-2-(aminomethyl)-2-methylcyclopentyl]carbamate, trans
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Overview
Description
rac-tert-butyl N-[(1R,2S)-2-(aminomethyl)-2-methylcyclopentyl]carbamate, trans: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a cyclopentyl ring. The trans configuration indicates the specific spatial arrangement of its atoms, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2S)-2-(aminomethyl)-2-methylcyclopentyl]carbamate, trans typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopentyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the aminomethyl group: This step involves the addition of an aminomethyl group to the cyclopentyl ring, often through a nucleophilic substitution reaction.
Attachment of the tert-butyl group: The tert-butyl group is introduced via a carbamate formation reaction, typically using tert-butyl chloroformate as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,2S)-2-(aminomethyl)-2-methylcyclopentyl]carbamate, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
rac-tert-butyl N-[(1R,2S)-2-(aminomethyl)-2-methylcyclopentyl]carbamate, trans has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-(aminomethyl)-2-methylcyclopentyl]carbamate, trans involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
Levalbuterol Related Compound D: A compound with a tert-butylamino group, used in pharmaceutical applications.
Uniqueness
rac-tert-butyl N-[(1R,2S)-2-(aminomethyl)-2-methylcyclopentyl]carbamate, trans is unique due to its specific configuration and combination of functional groups
Properties
CAS No. |
2763583-96-4 |
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Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
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